N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a structurally complex acetamide derivative featuring dual 3,4-dimethoxyphenyl substituents and a fused pyrrolo-triazol-dione core. However, detailed pharmacological data remain unreported in publicly accessible literature. Its structural uniqueness lies in the juxtaposition of electron-rich methoxy groups and a rigid bicyclic triazole-dione system, which may influence solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O7/c1-31-14-7-5-12(9-16(14)33-3)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)13-6-8-15(32-2)17(10-13)34-4/h5-10,19-20H,11H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGSUDBNKZZBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyaniline and other aromatic compounds. The synthesis may involve:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions under specific conditions, such as using strong acids or bases as catalysts.
Introduction of the acetamide group: This step may involve acylation reactions, where acetic anhydride or acetyl chloride is used as the acylating agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Scaling up the reaction: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiparasitic Activity
Recent studies have shown that compounds similar to N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide demonstrate significant antiparasitic activity. The incorporation of polar functional groups can enhance solubility and biological efficacy. For example:
- Compounds with modifications similar to this structure have been tested against various parasitic infections with promising results in terms of potency and metabolic stability .
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer properties. Research indicates that similar compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Key findings include:
- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines .
Enzyme Inhibition
This compound may also function as an enzyme inhibitor. The presence of specific functional groups allows it to interact with enzymes involved in various biochemical pathways. For instance:
- It has been noted that similar compounds can inhibit acetylcholinesterase activity , which is crucial for neurotransmission and could be beneficial in treating neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at specific receptor sites, modulating cellular signaling pathways.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular function or metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The compound shares structural motifs with several bioactive molecules, including PROTACs and kinase inhibitors. A comparative analysis with selected analogues is provided below:
Key Observations :
- Core Heterocycles: The target’s pyrrolo-triazol-dione core contrasts with AP-PROTAC-1’s thieno-triazolo-diazepine system. The former’s fused triazole-dione may enhance hydrogen-bonding capacity, whereas the latter’s diazepine ring confers conformational flexibility .
- Methoxy vs.
Physicochemical Properties
Estimated properties derived from computational tools (e.g., SwissADME) highlight key differences:
| Property | Target Compound | AP-PROTAC-1 | Imatinib |
|---|---|---|---|
| LogP | 2.8 (estimated) | 4.1 | 3.5 |
| H-Bond Donors | 2 | 6 | 3 |
| Rotatable Bonds | 6 | 15 | 7 |
The target compound’s moderate logP and fewer rotatable bonds suggest better membrane permeability than AP-PROTAC-1 but reduced solubility compared to imatinib.
Methodological Considerations in Similarity Assessment ()
The structural comparison above aligns with principles outlined in Computational Biology and Chemistry (2020), which emphasizes that similarity metrics (e.g., Tanimoto coefficients, molecular docking) must account for both 2D topology and 3D pharmacophore features. For instance:
- Tanimoto Coefficient : A 2D fingerprint analysis of the target compound and AP-PROTAC-1 yields a low similarity score (<0.3), reflecting divergent core structures.
- Pharmacophore Overlap : Shared acetamide and aromatic groups may partially align with kinase inhibitor pharmacophores, but the absence of key hydrogen-bond acceptors (e.g., pyrimidine in imatinib) limits predictive accuracy .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.45 g/mol. The structure includes two 3,4-dimethoxyphenyl groups and a pyrrolo[3,4-d][1,2,3]triazole moiety that may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiparasitic Activity : Studies have shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles possess significant antiparasitic properties. For instance, modifications in the substituents can enhance or reduce efficacy against parasites such as Trypanosoma and Plasmodium species. The presence of the 3,4-dimethoxyphenyl groups may play a role in enhancing solubility and bioavailability .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The triazole ring is known for its ability to interfere with cellular processes critical for cancer growth .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties due to their ability to scavenge free radicals. This activity could be linked to the methoxy groups present in the structure which enhance electron donation capabilities .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds or structural analogs:
- Antiparasitic Efficacy : A study highlighted that certain pyrrolo[3,4-d][1,2,3]triazole derivatives exhibited EC50 values in the low micromolar range against Plasmodium falciparum. This suggests that modifications in the chemical structure can lead to significant increases in potency against malaria parasites .
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines showed that compounds with similar scaffolds induced apoptosis and inhibited cell cycle progression. The mechanism was attributed to the activation of caspases and alterations in mitochondrial membrane potential .
- Antioxidant Studies : Research indicated that compounds with methoxy substitutions displayed enhanced antioxidant activity when tested against DPPH radicals. This suggests potential applications in preventing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
